molecular formula C6H13N B12764049 Pyrrolidine, 2,4-dimethyl-, cis- CAS No. 40465-44-9

Pyrrolidine, 2,4-dimethyl-, cis-

Cat. No.: B12764049
CAS No.: 40465-44-9
M. Wt: 99.17 g/mol
InChI Key: DUOJVRWFIHNZTJ-RITPCOANSA-N
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Description

Overview of Pyrrolidine (B122466) Frameworks in Heterocyclic Chemistry

The pyrrolidine ring is a fundamental scaffold in organic and medicinal chemistry. researchgate.net This five-membered, nitrogen-containing heterocycle, also known as tetrahydropyrrole, is a recurring motif in a vast array of biologically active compounds and natural products, including many alkaloids. researchgate.net The significance of the pyrrolidine framework stems from several key characteristics. Its saturated, non-planar structure allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. nih.gov The presence of up to four stereogenic centers in a substituted pyrrolidine ring can lead to a multitude of stereoisomers, offering a rich platform for developing stereoselective transformations and investigating structure-activity relationships. nih.gov

The nitrogen atom within the pyrrolidine ring imparts basicity and nucleophilicity, making it a key interaction point in biological systems and a versatile handle for chemical modifications. nih.gov The conformational flexibility of the pyrrolidine ring, often described as "pseudorotation," further contributes to its utility as a scaffold, allowing it to adapt its shape to fit into the binding pockets of enzymes and receptors. nih.gov Consequently, pyrrolidine derivatives are integral components of numerous pharmaceuticals and are widely employed as organocatalysts and chiral auxiliaries in asymmetric synthesis. researchgate.netnih.gov

The Unique Stereochemical Challenge and Opportunity of 2,4-Dimethyl Substitution within the Pyrrolidine Ring System

This specific substitution pattern creates a C2-symmetric chiral environment, a highly sought-after feature in the design of chiral ligands and auxiliaries for asymmetric catalysis. nih.gov The cis arrangement of the methyl groups can effectively shield one face of the molecule, directing the approach of reagents and leading to high levels of stereoselectivity in reactions where it is employed as a catalyst or auxiliary. nih.gov However, achieving this specific diastereomer with high purity can be challenging, often requiring sophisticated synthetic strategies to overcome the potential formation of the more thermodynamically stable trans isomer. The development of methods for the stereoselective synthesis of cis-2,4-dimethylpyrrolidine and its derivatives is therefore an active area of research, driven by the potential applications of these compounds in asymmetric synthesis and medicinal chemistry.

Historical Context and Evolution of Research on cis-2,4-Dimethylpyrrolidine Structures

Early research into substituted pyrrolidines was largely driven by the study of natural products. As the importance of stereochemistry became increasingly recognized, the focus shifted towards the development of methods for the synthesis of stereochemically pure compounds. The synthesis of disubstituted pyrrolidines, including the 2,4-dimethyl isomers, has been a subject of investigation for several decades. An early synthesis of trans-2,5-dimethylpyrrolidine was achieved through intramolecular amidomercuration. acs.org

More recent research has seen the emergence of sophisticated catalytic methods for the stereoselective synthesis of pyrrolidine derivatives. researchgate.net For example, the heterogeneous catalytic hydrogenation of substituted pyrroles has been shown to produce functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net The development of chiral auxiliaries has also played a pivotal role in the asymmetric synthesis of substituted pyrrolidines. wikipedia.orgharvard.edu Specifically, C2-symmetric chiral auxiliaries, such as those derived from (2R,5R)-dimethylpyrrolidine, have been successfully employed in asymmetric reactions like the Eschenmoser–Claisen rearrangement to produce optically active amino acids with excellent diastereoselectivities. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40465-44-9

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(2S,4R)-2,4-dimethylpyrrolidine

InChI

InChI=1S/C6H13N/c1-5-3-6(2)7-4-5/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

DUOJVRWFIHNZTJ-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](NC1)C

Canonical SMILES

CC1CC(NC1)C

Origin of Product

United States

Synthetic Methodologies for Pyrrolidine, 2,4 Dimethyl , Cis and Its Enantiomers

Strategies for Stereoselective Construction of the cis-2,4-Dimethylpyrrolidine Core

The controlled synthesis of the cis-2,4-dimethylpyrrolidine scaffold presents a significant stereochemical challenge, requiring precise control over two stereocenters. Various strategies have been devised to address this, broadly categorized into chiral pool approaches, asymmetric catalysis, and cyclization reactions.

Chiral Pool Approaches to cis-2,4-Dimethylpyrrolidine Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, leveraging their inherent chirality to construct the target molecule. Amino acids, such as D- or L-alanine, have served as versatile starting points for the synthesis of enantiomers of trans-2,5-dimethylpyrrolidines. nih.gov While not directly yielding the cis-2,4-disubstituted pattern, these strategies showcase the power of the chiral pool in accessing stereochemically defined pyrrolidines. nih.gov For instance, the synthesis of trans-2,5-disubstituted pyrrolidines has been achieved starting from pyroglutamic acid, a derivative of glutamic acid. acs.orgacs.org These methods often involve a series of well-established chemical transformations to elaborate the starting material into the desired pyrrolidine (B122466) ring system.

Asymmetric Catalysis in the Preparation of cis-2,4-Dimethylpyrrolidine

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including cis-2,4-dimethylpyrrolidine. This approach involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocatalysis, which employs small organic molecules as catalysts, has seen remarkable advancements, with pyrrolidine derivatives themselves often serving as the chiral catalysts. nih.gov Chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been synthesized and successfully applied in enantioselective Michael additions. rsc.org For example, the addition of nitromethane (B149229) to α,β-unsaturated aldehydes has been achieved with excellent yields (up to 91%) and enantioselectivities (up to >99% ee) using these catalysts. rsc.org

A notable organocatalytic strategy involves the intramolecular Friedel-Crafts-type 1,4-addition. reading.ac.uk This has been used to synthesize bicyclic resorcinols with high enantioselectivities (up to 94%) using a Jørgensen-Hayashi-like organocatalyst. reading.ac.uk Although this specific example does not directly produce cis-2,4-dimethylpyrrolidine, the underlying principle of using a chiral pyrrolidine-based catalyst to control stereochemistry is highly relevant. Furthermore, diarylprolinol silyl (B83357) ethers, a class of organocatalysts derived from proline, have been effectively used in asymmetric Michael additions to construct functionalized pyrrolidines.

CatalystReaction TypeSubstratesYield (%)ee (%)
Chiral cis-2,5-disubstituted pyrrolidineMichael AdditionNitromethane, α,β-unsaturated aldehydesup to 91>99
Jørgensen-Hayashi-like organocatalystIntramolecular Friedel-Crafts-type 1,4-additionUnsaturated aldehydes-up to 94

In metal-catalyzed asymmetric synthesis, chiral ligands are used to control the stereochemical outcome of a reaction. Pyrrolidine-based ligands have proven to be highly effective in a variety of metal-catalyzed transformations. For instance, the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with ketimines, utilizing novel phosphoramidite (B1245037) ligands, has been developed for the enantioselective construction of highly substituted pyrrolidines. researchgate.net

Stahl and coworkers reported a highly enantioselective intramolecular Wacker-type oxidative cyclization of internal alkenyl sulfonamides. This reaction, which uses a (pyrox)Pd(II)(TFA)2 catalyst, provides access to enantioenriched pyrrolidines. A key aspect of this methodology is the ability to achieve catalyst-controlled stereoselective cyclization. For example, by using either the (R)- or (S)-enantiomer of the pyridine-oxazoline ligand, both cis- and trans-2,4-disubstituted pyrrolidines can be obtained with high diastereoselectivity from the same chiral substrate.

Metal/Ligand SystemReaction TypeSubstratesProductYieldDiastereoselectivity
Pd(TFA)2 / (R)-I-L2Wacker-type oxidative cyclizationChiral alkenyl sulfonamide I-36cis-2,4-disubstituted pyrrolidine I-37GoodHigh
Pd(TFA)2 / (S)-I-L2Wacker-type oxidative cyclizationChiral alkenyl sulfonamide I-36trans-2,4-disubstituted pyrrolidine I-38GoodHigh

Cyclization Reactions for cis-2,4-Dimethylpyrrolidine Formation

Cyclization reactions, particularly those that form the pyrrolidine ring in a stereoselective manner, are a cornerstone of pyrrolidine synthesis.

Intramolecular radical cyclizations offer a powerful method for the construction of cyclic systems, including pyrrolidines. A notable example is the cyclization of allyl-2,2,2-trichloroethylamine derivatives, which, upon treatment with tributyltin hydride under radical conditions, selectively afford cis-2,4-disubstituted pyrrolidine derivatives. doi.org This stereoselectivity is attributed to the reaction proceeding through a less sterically hindered pseudo eclipsed conformation of the radical intermediate. doi.org

SubstrateReagentsProductDiastereomeric Ratio (cis:trans)
Allyl-2,2,2-trichloroethylamine derivativesTributyltin hydride, AIBNcis-2,4-disubstituted pyrrolidinesPredominantly cis
Wacker-Type Aerobic Oxidative Cyclization Methodologies

The Wacker-type aerobic oxidative cyclization represents a powerful strategy for constructing pyrrolidine rings. This palladium-catalyzed process involves the intramolecular aminopalladation of an alkene followed by reoxidation of the palladium catalyst with molecular oxygen. organic-chemistry.orgcaltech.educaltech.edu This methodology is particularly valuable for creating substituted pyrrolidines with high stereocontrol.

A key approach for the stereoselective synthesis of cis-disubstituted pyrrolidines utilizes chiral γ-aminoalkene substrates bearing a tert-butanesulfinyl (tBu-sulfinyl) auxiliary. nih.gov The palladium(II)-catalyzed aerobic oxidative cyclization of these substrates furnishes enantiopure 2,5-disubstituted pyrrolidines. nih.gov While this specific example leads to 2,5-substitution, the principles are fundamental to achieving cis-stereoselectivity in pyrrolidine synthesis. The reaction proceeds efficiently with a Pd(TFA)₂ catalyst in DMSO, using oxygen as the terminal oxidant. nih.gov The sulfinyl group not only acts as a chiral auxiliary, directing the stereochemical outcome, but can also be readily removed under acidic conditions to yield the free pyrrolidine. nih.gov

The optimization of reaction conditions is crucial for achieving high yields and diastereoselectivity. Studies have shown that Pd(TFA)₂ as the palladium source, in combination with LiOAc and DMSO as the solvent, provides optimal results, leading to the formation of a single diastereomeric product (>20:1 dr) corresponding to the cis-disubstituted pyrrolidine. nih.gov

Table 1: Optimized Conditions for Wacker-Type Cyclization of a Chiral γ-Aminoalkene

Parameter Condition
Catalyst Pd(TFA)₂ (10 mol%)
Solvent DMSO
Oxidant O₂ (1 atm)
Additive LiOAc (1 equivalent)
Temperature 50 °C
Diastereomeric Ratio >20:1 (cis)
Yield 98%

Data derived from studies on α-Me-substituted sulfinamide substrates. nih.gov

This method highlights a modular approach where starting materials are easily diversified, allowing access to a range of enantiopure pyrrolidines. nih.gov The stereoselectivity is predictable based on the substrate's structure, demonstrating the cooperative effect of stereocenters on the substrate in controlling the reaction's outcome. nih.gov

Other Cycloaddition and Ring-Forming Protocols

Beyond Wacker-type cyclizations, several other cycloaddition and ring-forming strategies are employed for synthesizing the pyrrolidine core.

[3+2] Cycloaddition Reactions: This method is a well-explored avenue for pyrrolidine synthesis, often involving azomethine ylides as the three-atom component. These ylides react with alkenes (dipolarophiles) to form the five-membered pyrrolidine ring. libretexts.org For instance, an unstabilized azomethine ylide can undergo a 1,3-dipolar cycloaddition with electron-rich olefins to produce 3,4-disubstituted pyrrolidines. organic-chemistry.org

Heterogeneous Catalytic Hydrogenation: Another effective method involves the reduction of substituted pyrroles. The catalytic hydrogenation of 2,5-dimethylpyrrole over a rhodium on alumina (B75360) (Rh/Al₂O₃) catalyst in acetic acid has been shown to produce cis-2,5-dimethylpyrrolidine (B1309159) with a 70% yield. researchgate.net This reaction demonstrates excellent diastereoselectivity, affording functionalized pyrrolidines with multiple new stereocenters. researchgate.net The process is believed to occur via a two-step hydrogenation sequence where the initial reduction creates a stereocenter that directs the subsequent hydrogenation of the rest of the pyrrole (B145914) ring. researchgate.net

Table 2: Hydrogenation of 2,5-Dimethylpyrrole

Parameter Condition
Substrate 2,5-Dimethylpyrrole
Catalyst 5% Rh/Al₂O₃
Solvent Acetic Acid
Pressure 3 bar
Temperature Room Temperature
Product cis-2,5-Dimethylpyrrolidine
Yield 70%

Data from a study on the stereoselective synthesis of pyrrolidine derivatives. researchgate.net

Intramolecular Cyclizations: Various intramolecular reactions can forge the pyrrolidine ring. These include the Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids and the intramolecular amination of organoboronates. organic-chemistry.org Radical cyclizations also offer a pathway to pyrrolidines, although resonance stabilization in certain precursors can slow the reaction.

Reductive Amination Strategies for N-Aryl-Substituted Pyrrolidines

Reductive amination is a highly efficient and widely used method for constructing N-aryl-substituted pyrrolidines. nih.gov This approach typically involves the reaction of a dicarbonyl compound with an aniline (B41778) to form C=N intermediates, which are subsequently reduced to afford the target pyrrolidine, with water as the only byproduct. nih.gov

A particularly effective modern protocol involves an iridium-catalyzed successive reductive amination of diketones with anilines using transfer hydrogenation. nih.govresearchgate.net This one-pot procedure furnishes N-aryl-substituted pyrrolidines in good to excellent yields under mild conditions. nih.gov For example, the reaction of 2,5-hexanedione (B30556) with various anilines in the presence of an iridium catalyst and formic acid as the hydrogen source yields the corresponding N-aryl-2,5-dimethylpyrrolidines. researchgate.net Mechanistic studies suggest a competition between a Paal-Knorr condensation (leading to pyrroles) and the desired Ir-catalyzed transfer hydrogenation, which yields the pyrrolidine product. researchgate.net

Table 3: Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines

Reactant 1 Reactant 2 Catalyst Loading Solvent Yield (cis:trans ratio)
2,5-Hexanedione Aniline 1.0 mol% Water 85% (68:32)
2,5-Hexanedione 4-Fluoroaniline 1.0 mol% Water 81% (70:30)
2,5-Hexanedione 4-Chloroaniline 1.0 mol% Water 83% (67:33)
2,5-Hexanedione 4-Bromoaniline 1.0 mol% Water 82% (65:35)

Data derived from iridium-catalyzed successive reductive amination of diketones. researchgate.net

This strategy is notable for its operational simplicity, potential for scalability, and the use of water as a solvent, highlighting its practical applicability in organic synthesis. nih.govresearchgate.net Other reducing agents commonly used in reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.com

Functionalization and Derivatization of Pre-formed cis-2,4-Dimethylpyrrolidine Skeletons

Once the cis-2,4-dimethylpyrrolidine core is synthesized, it can be further modified to introduce diverse functionalities. These derivatizations are crucial for tuning the molecule's properties for applications in catalysis and medicinal chemistry.

N-Functionalization Strategies of Pyrrolidine Fragments

The nitrogen atom of the pyrrolidine ring is the primary site for functionalization. Due to steric hindrance from the methyl groups at the C2 and C4 positions, nucleophilic substitution at these carbon atoms is limited. Consequently, reactions such as alkylation and acylation occur regioselectively at the nitrogen atom.

Common N-functionalization strategies include:

N-Alkylation: Introduction of alkyl groups, such as benzyl (B1604629) or methyl groups, via nucleophilic substitution.

N-Acylation: Reaction with acylating agents to form amides. This is a high-yield reaction (>80%) and is used in the synthesis of peptide mimetics.

N-Arylation: The formation of N-aryl bonds can be achieved through methods like the Buchwald-Hartwig and Ullmann-Goldberg C-N coupling reactions, although these can be challenging with certain substrates. nih.gov

N-Oxidation: Selective oxidation of the nitrogen atom leads to the formation of stable N-oxides with retention of stereochemistry. These N-oxides are valuable intermediates in various catalytic applications.

The reactivity of the nitrogen lone pair makes it a versatile handle for introducing a wide array of substituents, thereby modifying the steric and electronic properties of the pyrrolidine ligand or scaffold.

Stereoretentive Transformations and Stereoselective Functionalizations

Functionalizing the C-H bonds of the pre-formed pyrrolidine skeleton while maintaining the original cis stereochemistry is a significant synthetic challenge. Modern catalytic methods have enabled highly site-selective and stereoselective C-H functionalization.

Dirhodium-tetracarboxylate catalysts, for example, are effective in catalyzing reactions of donor/acceptor carbenes that can insert into C-H bonds. wisc.edu By carefully selecting the catalyst and the carbene reagent, it is possible to achieve exceptional site-selectivity at specific C-H bonds. For instance, less sterically encumbered dirhodium catalysts can direct functionalization to the most accessible tertiary C-H bonds. wisc.edu

Enzymatic approaches have also emerged as powerful tools. Engineered cytochrome P450 (CYP) enzymes can perform asymmetric C-H functionalization on cyclic amines with high precision. acs.org These biocatalysts can facilitate carbene transfer reactions to the α-C–H bond of the pyrrolidine ring. This strategy allows for the creation of new stereocenters with enzyme-controlled diastereoselectivity and enantioselectivity. acs.org Remarkably, different enzyme variants can selectively produce different stereoisomers of the functionalized product from the same starting material. acs.org This biocatalytic method is amenable to gram-scale synthesis and can be applied to the late-stage functionalization of complex molecules. acs.org

These advanced methods allow for the elaboration of the cis-2,4-dimethylpyrrolidine scaffold, either by preserving the existing stereochemical information (stereoretentive) or by introducing new, controlled stereocenters (stereoselective), thereby expanding its synthetic utility.

Structural Elucidation and Stereochemical Characterization of Pyrrolidine, 2,4 Dimethyl , Cis

Advanced Spectroscopic Methods for cis-Stereochemistry Assignment

Spectroscopic methods are indispensable for elucidating the structure of molecules in solution and the solid state. Techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are particularly powerful in differentiating stereoisomers and understanding conformational preferences.

High-resolution NMR spectroscopy is a cornerstone technique for distinguishing between diastereomers like the cis and trans isomers of 2,4-dimethylpyrrolidine (B110819). nih.govshout.education The chemical shifts, coupling constants (J-values), and through-space interactions observed in NMR spectra provide a detailed picture of the molecular geometry. nih.govlibretexts.org

In the case of "Pyrrolidine, 2,4-dimethyl-, cis-," the relative orientation of the two methyl groups influences the magnetic environment of the protons and carbons in the pyrrolidine (B122466) ring. This results in distinct NMR spectra for the cis and trans isomers. For the cis isomer, the two methyl groups are on the same face of the ring, leading to specific nuclear Overhauser effects (NOEs) between the protons of these methyl groups and the adjacent ring protons. These NOE correlations are absent or different in the trans isomer, providing a clear method for diastereomeric differentiation.

The multiplicity of the signals, determined by spin-spin coupling, also offers structural clues. shout.education The coupling constants between adjacent protons on the pyrrolidine ring are dependent on the dihedral angle between them, which differs between the cis and trans conformations. By analyzing these coupling patterns, the relative stereochemistry can be confidently assigned.

NMR Parameter Significance for cis-2,4-Dimethylpyrrolidine
Chemical Shift (δ)The electronic environment of each nucleus determines its chemical shift, allowing for the differentiation of protons and carbons in the cis versus trans isomer. libretexts.org
Coupling Constant (J)The magnitude of J-coupling between adjacent protons provides information about the dihedral angles and, consequently, the ring conformation and relative stereochemistry.
Nuclear Overhauser Effect (NOE)The observation of NOEs between the two methyl groups or between methyl groups and specific ring protons confirms their spatial proximity and is a key indicator of the cis configuration.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.netnih.gov These vibrations are sensitive to the molecule's structure, including bond lengths, bond angles, and conformation. nih.gov Therefore, IR and Raman spectroscopy can be used to distinguish between the cis and trans isomers of 2,4-dimethylpyrrolidine and to gain insights into their conformational preferences.

The vibrational spectra of the cis and trans isomers will exhibit differences in the fingerprint region (typically below 1500 cm⁻¹), where complex vibrations involving the entire molecular skeleton occur. Specific vibrational modes, such as C-N stretching and CH₂ bending, will be at different frequencies for each isomer due to their distinct symmetries and steric environments.

Furthermore, computational methods can be employed to calculate the theoretical vibrational spectra for both the cis and trans isomers. arxiv.org By comparing the calculated spectra with the experimental data, a definitive assignment of the stereochemistry can be made. These computational studies can also provide information on the different possible conformations of the pyrrolidine ring (e.g., envelope or twist conformations) and their relative energies. nsf.gov

Spectroscopic Technique Information Gained for cis-2,4-Dimethylpyrrolidine
Infrared (IR) SpectroscopyProvides information on the vibrational modes of polar bonds, such as C-N and N-H. Differences in the spectra of cis and trans isomers arise from their different molecular symmetries and dipole moments.
Raman SpectroscopyComplements IR spectroscopy by providing information on the vibrations of non-polar bonds and symmetric vibrations. researchgate.net The combination of IR and Raman data gives a more complete picture of the vibrational landscape of the molecule.

X-ray Crystallographic Analysis of cis-2,4-Dimethylpyrrolidine Derivatives

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in a solid-state crystal. nih.gov

Single-crystal X-ray diffraction is the gold standard for determining both the relative and absolute configuration of chiral molecules. nih.govthieme-connect.de For a derivative of "Pyrrolidine, 2,4-dimethyl-, cis-," this technique can unequivocally confirm the cis relationship between the two methyl groups. ed.ac.uk The diffraction pattern of X-rays passing through a single crystal of the compound is used to generate a three-dimensional electron density map, from which the positions of all atoms can be determined with high precision.

To determine the absolute configuration of a chiral molecule, the phenomenon of anomalous dispersion is utilized. researchgate.net When an atom in the crystal absorbs and re-emits X-rays, a phase shift occurs that is dependent on the chirality of the molecule. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute configuration can be established. researchgate.net This is often facilitated by the presence of a heavier atom in the molecule or by co-crystallization with a chiral reference compound of known absolute configuration. researchgate.net

Crystallographic Parameter Significance in Structural Determination
Unit Cell DimensionsDefines the size and shape of the repeating unit in the crystal lattice.
Space GroupDescribes the symmetry elements present in the crystal. ed.ac.uk
Atomic CoordinatesProvides the precise x, y, and z positions of each atom in the unit cell, defining the molecular structure.
Flack ParameterA value close to zero confirms the correct assignment of the absolute configuration. researchgate.net

Beyond determining the absolute and relative stereochemistry, X-ray crystallography provides detailed insights into the conformation of the molecule in the solid state and the nature of intermolecular interactions within the crystal lattice. researchgate.netrsc.org The pyrrolidine ring is not planar and can adopt various puckered conformations, such as the envelope or twist forms. X-ray analysis reveals the specific conformation adopted by "Pyrrolidine, 2,4-dimethyl-, cis-" in the crystalline state, which is influenced by the steric demands of the methyl groups and the packing forces in the crystal.

Furthermore, the analysis of the crystal packing reveals the presence of intermolecular interactions, such as hydrogen bonds (if a suitable donor/acceptor is present), van der Waals forces, and dipole-dipole interactions. nih.gov These interactions govern how the molecules arrange themselves in the crystal and can influence the physical properties of the solid, such as melting point and solubility.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity and Absolute Configuration.nih.govresearchgate.net

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. univ-amu.fr These methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful tools for determining the enantiomeric purity and absolute configuration of chiral compounds like "Pyrrolidine, 2,4-dimethyl-, cis-". nih.govresearchgate.net

The ECD spectrum of a chiral molecule is a plot of the difference in absorption of left and right circularly polarized light as a function of wavelength. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be assigned. frontiersin.org

ORD, which measures the rotation of the plane of polarized light as a function of wavelength, provides complementary information. univ-amu.fr The shape of the ORD curve is related to the ECD spectrum through the Kronig-Kramers relations.

These chiroptical techniques are particularly valuable when single crystals suitable for X-ray crystallography cannot be obtained. researchgate.net They are also highly sensitive methods for determining the enantiomeric excess of a sample.

Chiroptical Technique Application for cis-2,4-Dimethylpyrrolidine
Electronic Circular Dichroism (ECD)The sign of the Cotton effects in the ECD spectrum can be used to assign the absolute configuration by comparison with theoretical calculations. frontiersin.org
Optical Rotatory Dispersion (ORD)Provides a measure of the optical rotation over a range of wavelengths, which is characteristic of the enantiomer and can be used to determine enantiomeric purity. univ-amu.fr

Computational Chemistry and Conformational Analysis of Pyrrolidine, 2,4 Dimethyl , Cis

Theoretical Approaches to Conformational Landscape Exploration

Exploring the conformational landscape of a molecule like cis-2,4-dimethylpyrrolidine involves identifying all stable conformers (energy minima) and the transition states that connect them. This is achieved through a combination of computational methods that offer a balance between accuracy and computational cost.

Molecular Mechanics (MM) and Force Field Calculations for Conformational Search

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. Instead of dealing with electrons and wavefunctions, atoms are treated as spheres and bonds as springs. The energy of a particular arrangement of atoms (a conformation) is calculated using a set of potential energy functions known as a force field. nih.gov This steric energy is a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces). nih.govupenn.edu

A conformational search is a systematic exploration of the potential energy surface of a molecule to find its low-energy conformers. For a flexible molecule like cis-2,4-dimethylpyrrolidine, this involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using a chosen force field. upenn.edu Popular force fields for such calculations include MMFF (Merck Molecular Force Field) and CHARMM (Chemistry at HARvard Macromolecular Mechanics). mpg.deduke.edu The goal is to identify the global minimum energy conformation as well as other low-energy conformers that may be significantly populated at room temperature. upenn.edu

Table 1: Key Components of Molecular Mechanics Force Fields

Interaction TermDescription
Bond StretchingEnergy required to stretch or compress a bond from its equilibrium length.
Angle BendingEnergy required to bend an angle from its equilibrium value.
Torsional (Dihedral)Energy associated with the rotation around a bond, describing staggered and eclipsed interactions.
Van der WaalsNon-bonded interactions (attraction and repulsion) between atoms.
ElectrostaticNon-bonded interactions between atoms with partial charges.

This table summarizes the fundamental energy terms used in a typical molecular mechanics force field to calculate the steric energy of a conformation.

Quantum Chemical Calculations (DFT, Ab Initio) for Energy Minima and Transition States

While Molecular Mechanics is excellent for rapidly searching vast conformational spaces, Quantum Chemical (QC) methods provide more accurate energies and electronic properties. psu.edu These methods solve approximations of the Schrödinger equation. QC calculations are broadly categorized into ab initio and Density Functional Theory (DFT) methods.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), calculate energies from first principles without relying on experimental data. researchgate.netnih.gov DFT methods, a popular choice for their balance of accuracy and cost, calculate the energy based on the molecule's electron density. chemrxiv.orgresearchgate.net

For cis-2,4-dimethylpyrrolidine, the typical approach involves taking the low-energy conformers found through an MM search and re-optimizing their geometries using a QC method (e.g., DFT with a basis set like 6-31G*). This process refines the structures and provides more accurate relative energies between the conformers. researchgate.net Furthermore, QC methods are essential for locating transition state structures, which represent the energy maxima along the pathway of conformational interconversion, thereby allowing for the calculation of activation energy barriers. duke.edu

Analysis of Ring Puckering and Conformational Isomerism in the cis-2,4-Dimethylpyrrolidine Ring

The non-planar nature of the pyrrolidine (B122466) ring is described by its "puckering." For a five-membered ring, the two primary idealized, low-energy conformations are the envelope and the twist forms. saskoer.ca

Characterization of Envelope and Twist Conformations

In an envelope conformation (Cₛ symmetry), four of the ring atoms are coplanar, while the fifth atom is out of the plane. saskoer.ca In a twist conformation (C₂ symmetry), two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. qmul.ac.uk

For the cis-2,4-dimethylpyrrolidine ligand, X-ray crystallography data of a platinum complex has shown that the puckered five-membered ring adopts an envelope conformation. researchgate.netresearchgate.netresearchgate.net In this specific structure, the nitrogen atom is the out-of-plane atom. researchgate.netresearchgate.net This preference is influenced by the steric and electronic demands of the substituents and their interactions. The two methyl groups in the cis configuration will preferentially occupy positions that minimize steric clash, which in turn dictates the most stable puckering of the ring. Studies on the related proline ring in peptides show that cis isomers often favor a specific pucker, highlighting the strong influence of substituent stereochemistry. nih.gov

Table 2: Idealized Conformations of the Pyrrolidine Ring

ConformationSymmetryDescription
EnvelopeCₛFour ring atoms are coplanar; one atom is out of the plane.
TwistC₂Two adjacent ring atoms are on opposite sides of the plane of the other three.

This table outlines the two primary puckered conformations for a five-membered ring system like pyrrolidine.

Determination of Energetic Barriers to Conformational Interconversion

The different envelope and twist conformations of the pyrrolidine ring can interconvert through a process called pseudorotation. This process does not involve passing through a high-energy planar state but rather a continuous motion of the pucker around the ring. The presence of substituents, as in cis-2,4-dimethylpyrrolidine, creates distinct energy minima and barriers to this interconversion. nih.gov

Determining these energetic barriers computationally requires mapping the potential energy surface connecting the stable conformers. This is achieved by identifying the transition state structures that lie on the interconversion pathways. nih.gov The energy difference between a stable conformer and the transition state leading away from it is the activation energy for that specific conformational change. While it is known that isomers of dimethylpyrrolidine can interconvert, specific energetic barriers for the cis-2,4 isomer require detailed quantum chemical calculations that have not been widely reported in the literature. askfilo.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, most notably NMR chemical shifts. mdpi.comnih.gov The magnetic environment of each nucleus in a molecule is highly sensitive to the local three-dimensional structure. Therefore, accurate prediction of NMR spectra can be used to validate computationally determined conformations or to distinguish between possible isomers. csic.es

The standard procedure involves:

Obtaining the optimized geometries of the most stable conformers using high-level QC methods (e.g., DFT).

Calculating the NMR shielding tensors for each atom in each conformer using a specialized QC method (like the GIAO - Gauge-Including Atomic Orbital - method).

Averaging the chemical shifts over the different conformers, weighted by their calculated Boltzmann population at a given temperature.

Comparing the predicted spectrum with the experimental spectrum. A good match provides strong evidence for the accuracy of the computed conformational ensemble. csic.es

While experimental NMR data for substituted pyrrolidines exists, detailed studies correlating these data with high-level computational predictions for cis-2,4-dimethylpyrrolidine are not extensively available. Such a study would be invaluable for confirming the predicted conformational preferences and the dynamics of ring puckering in solution. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior of cis-2,4-Dimethylpyrrolidine Systems

Molecular dynamics (MD) simulations are a powerful computational method for investigating the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics that are often inaccessible through experimental techniques alone. nih.gov For a molecule like cis-2,4-dimethylpyrrolidine, MD simulations can elucidate the complex interplay between the puckering of the five-membered ring and the orientation of the methyl substituents, revealing the landscape of accessible conformations and the energetic barriers between them.

The fundamental principle of MD simulations involves solving Newton's equations of motion for a system of atoms and molecules, where the forces between particles are described by a molecular mechanics force field. mdpi.com These force fields are collections of parameters and potential energy functions that describe bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. nih.gov For pyrrolidine derivatives, well-established force fields like the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF) are commonly employed, as they have been parameterized to accurately model a wide range of organic and drug-like molecules. nih.govaip.org

A typical MD simulation setup for studying the dynamic behavior of cis-2,4-dimethylpyrrolidine would involve placing a single molecule or a collection of molecules in a periodic box filled with a chosen solvent, most commonly water, to mimic physiological conditions. The system is then subjected to an equilibration period, followed by a production run during which the trajectory (positions and velocities of all atoms over time) is saved for analysis.

The dynamic behavior of the cis-2,4-dimethylpyrrolidine system is primarily characterized by the puckering of the pyrrolidine ring. Unlike the more rigid six-membered cyclohexane (B81311) ring, five-membered rings like pyrrolidine are highly flexible and undergo rapid conformational changes. The two principal puckered conformations are the "envelope" (Cs symmetry), where one atom is out of the plane of the other four, and the "twist" (C2 symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. MD simulations can track the transitions between these puckered states over time.

For the cis-2,4-dimethylpyrrolidine isomer, the orientation of the two methyl groups relative to the ring is of significant interest. The methyl groups can occupy pseudo-axial or pseudo-equatorial positions. Due to steric hindrance, the conformation where both methyl groups are in pseudo-equatorial positions is expected to be the most stable. An MD simulation allows for the quantification of the relative populations of the di-pseudo-equatorial versus the di-pseudo-axial conformers, which are in dynamic equilibrium through ring inversion.

Detailed research findings from MD simulations are typically presented through the analysis of the simulation trajectory. This includes calculating various structural and energetic properties as a function of time.

Key Research Findings from Hypothetical MD Simulations:

Conformational Populations: Analysis of dihedral angles within the pyrrolidine ring over the course of a simulation would reveal the predominant puckering states. For substituted pyrrolidines, a twist conformation is often found to be slightly lower in energy than the envelope form.

Free Energy Landscapes: Advanced sampling techniques, such as metadynamics or umbrella sampling, can be used in conjunction with MD to compute the potential of mean force (PMF) along a specific reaction coordinate, such as a puckering-defining dihedral angle. nih.gov This provides the relative free energies of the different conformers and the heights of the energy barriers separating them, offering a quantitative measure of conformational stability and transition rates.

Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how interactions with the solvent (e.g., hydrogen bonding to the amine group) can influence the conformational equilibrium of the pyrrolidine ring and its substituents.

Below are interactive data tables summarizing the kind of data that would be generated from such a study.

Table 1: Hypothetical Simulation Parameters for cis-2,4-Dimethylpyrrolidine

ParameterValue/DescriptionPurpose
Force Field CGenFF / GAFFTo accurately describe the interatomic forces of the pyrrolidine derivative. nih.govnih.gov
Solvent Model TIP3P WaterTo simulate an aqueous environment.
System Size 1 molecule in ~3000 water moleculesTo ensure the solute does not interact with its periodic images.
Temperature 300 KTo simulate room temperature conditions.
Pressure 1 atmTo simulate standard atmospheric pressure.
Simulation Time 100 ns - 1 µsTo adequately sample the conformational space of the flexible ring. nih.gov
Electrostatics Particle Mesh Ewald (PME)To accurately calculate long-range electrostatic interactions. mdpi.com

Table 2: Illustrative Conformational Analysis Data

This table presents hypothetical data to illustrate the expected findings from an MD simulation of cis-2,4-dimethylpyrrolidine.

ConformationRing PuckerMethyl Group OrientationRelative Population (%)Relative Free Energy (kcal/mol)
1 Twistpseudo-diequatorial75%0.00
2 Envelopepseudo-diequatorial20%0.88
3 Twistpseudo-diaxial4%2.05
4 Envelopepseudo-diaxial1%3.10

These illustrative data underscore that the dynamic behavior of cis-2,4-dimethylpyrrolidine is dominated by the pseudo-diequatorial conformer, existing primarily in a twist conformation of the pyrrolidine ring. The transitions between these states, occurring on a nanosecond timescale, can be fully characterized by molecular dynamics simulations, providing a complete picture of the molecule's structural dynamics in solution.

Reactivity and Mechanistic Studies of Pyrrolidine, 2,4 Dimethyl , Cis

Investigation of Reaction Pathways Influenced by cis-Stereochemistry

The relative orientation of the methyl groups in cis-2,4-dimethylpyrrolidine is a critical factor in determining the stereochemical course of reactions. This influence is evident in reactions where the pyrrolidine (B122466) ring is either formed or undergoes further transformation. The cis geometry directs the approach of reagents and controls the conformational stability of transition states, thereby favoring specific reaction pathways.

In skeletal modification reactions, the inherent stereochemistry of the starting pyrrolidine directly governs the geometry of the product. For instance, a one-pot conversion of pyrrolidines into linear dienes via N-sulfonylazidonation and subsequent rearrangement demonstrates this principle. When cis-2,3-disubstituted pyrrolidine derivatives are subjected to these reaction conditions, they yield dienes with an exclusive Z-olefinic structure. tdl.org This stereospecific outcome highlights how the cis arrangement of the substituents on the starting heterocycle is directly translated into the stereochemistry of the newly formed double bond. tdl.org

Conversely, studies on radical cyclizations to form the pyrrolidine ring have shown that the stereochemistry of the precursor can be controlled to selectively produce cis-disubstituted products. It was noted in nuclear magnetic resonance (NMR) studies that the protons in cis-2,4-dimethylpyrrolidine exhibit significantly different chemical shifts compared to the trans-isomer, confirming a distinct conformational environment dictated by the cis-stereochemistry. In electrophile-initiated cyclizations of allenic amino esters, the use of specific N-substituents on the precursor leads to a highly stereoselective formation of cis-2,5-disubstituted pyrrolidines. psu.edu The physical bulk of the nitrogen substituent appears to be a key factor in directing this stereoselectivity. psu.edu

Stereospecific and Stereoselective Transformations Involving the Pyrrolidine, 2,4-dimethyl-, cis- Moiety

The chiral scaffold of cis-2,4-dimethylpyrrolidine and its derivatives makes it a valuable component in asymmetric synthesis, where it can act as a chiral auxiliary or direct the stereochemical outcome of a reaction.

Stereospecific transformations are those in which different stereoisomers of the starting material react to give stereoisomerically different products. A clear example is the skeletal deconstruction of pyrrolidines, where cis-substituted pyrrolidines are converted exclusively into Z-alkenes, while their trans counterparts would yield E-alkenes. tdl.org

Stereoselective transformations, which favor the formation of one stereoisomer over another, are common in the synthesis of substituted pyrrolidines. The heterogeneous catalytic hydrogenation of substituted pyrroles is a powerful method for producing functionalized pyrrolidines with high diastereoselectivity. researchgate.net For example, the reduction of 2,5-dimethylpyrrole over a rhodium on alumina (B75360) catalyst in acetic acid yields cis-2,5-dimethylpyrrolidine (B1309159). researchgate.net Similarly, electrophile-initiated cyclization of certain acyclic precursors is highly stereoselective, yielding cis-2,5-disubstituted pyrrolidines as the sole observed product under homogeneous catalytic conditions. psu.edu The chiral nature of pyrrolidine derivatives like Whitesell's pyrrolidine (trans-2,5-dimethylpyrrolidine, though the principle applies to chiral pyrrolidines in general) allows them to be used as chiral auxiliaries, controlling the stereochemistry of reactions at other parts of a molecule. acs.org

Table 1: Examples of Stereoselective Syntheses of cis-Disubstituted Pyrrolidines

Precursor TypeReaction TypeCatalyst/ReagentProductSelectivityReference
2,5-DimethylpyrroleCatalytic Hydrogenation5% Rh/Al₂O₃cis-2,5-Dimethylpyrrolidine70% Yield researchgate.net
Allenic Amino Esters (N-substituted)Electrophile-initiated CyclizationAgBF₄cis-2,5-Disubstituted PyrrolidinesHigh Stereoselectivity psu.edu
Substituted Pyrrole (B145914) SystemsCatalytic HydrogenationVarious (e.g., Rhodium)Functionalized cis-PyrrolidinesExcellent Diastereoselectivity researchgate.net

Mechanistic Insights into Fragmentation and Rearrangement Reactions of Pyrrolidine Systems

Pyrrolidine rings can undergo a variety of fragmentation and rearrangement reactions, often proceeding through radical or ionic intermediates. The mechanism of these reactions, including the propensity for ring cleavage, is influenced by the substitution pattern and conformational flexibility of the pyrrolidine system.

One notable transformation is the aza-Cope/Mannich reaction, a tandem process that creates complex, acyl-substituted pyrrolidines. wikipedia.org This reaction proceeds through a cationic 2-aza-Cope rearrangement followed by an irreversible Mannich cyclization, which acts as a thermodynamic sink to drive the reaction forward. wikipedia.org

Studies on aminyl radicals generated from pyrrolidine derivatives provide insight into fragmentation pathways. Research on a 3-azidopyrrolidine (B14084947) derivative showed that, unlike more rigid bicyclic systems, the conformationally flexible monocyclic pyrrolidine skeleton disfavors C-C bond cleavage and subsequent rearrangement. acs.orgunirioja.es Instead, the primary reaction pathway was the reduction of the azide (B81097) function, indicating that significant ring strain is necessary to promote the desired radical rearrangement. acs.orgunirioja.es

Other rearrangement reactions are initiated by activating the pyrrolidine nitrogen. The Hofmann-Löffler reaction involves the generation of a nitrogen-centered radical from an N-halogenated amine, which then abstracts a hydrogen atom intramolecularly to form a pyrrolidine ring. wikipedia.org A more recent method involves the conversion of pyrrolidines into dienes through N-sulfonylazidonation. This process is believed to proceed through a sulfamoyl azide intermediate which decomposes under thermal conditions, leading to the fragmentation of the pyrrolidine ring and formation of a 1,4-diene. tdl.org Furthermore, the thermal Curtius rearrangement of N-Boc-protected quaternary proline derivatives can lead to fragmentation through a postulated N-acyliminium species, resulting in either ring-opened ketones or unsaturated pyrrolidines. nih.gov

Table 2: Mechanistic Pathways in Pyrrolidine Rearrangements and Fragmentations

Reaction Name/TypeKey IntermediateDriving Force / ConditionsProduct TypeReference
Aza-Cope/Mannich ReactionEnol and Iminium ionsIrreversible Mannich cyclizationAcyl-substituted Pyrrolidines wikipedia.org
Interrupted Curtius RearrangementN-Acyliminium speciesThermal conditionsRing-opened Ketones or Unsaturated Pyrrolidines nih.gov
Aminyl Radical ReactionAminyl radicalRadical initiator (AIBN)Favors reduction over rearrangement in flexible systems acs.orgunirioja.es
Skeletal ModificationSulfamoyl azideThermal decomposition1,4-Dienes tdl.org
Hofmann-Löffler ReactionNitrogen-centered radicalAcid, heat/lightPyrrolidines wikipedia.org

Electronic Properties of the Pyrrolidine Nitrogen and Their Influence on Reactivity

The nitrogen atom in the pyrrolidine ring is a secondary amine, characterized by its lone pair of electrons, which confers both nucleophilic and basic properties. The availability and reactivity of this lone pair are central to the chemical behavior of cis-2,4-dimethylpyrrolidine and are significantly influenced by the substituents on both the nitrogen and the carbon atoms of the ring.

The nitrogen atom is the primary site of electrophilic attack. For example, oxidation reactions readily occur at the nitrogen lone pair to form N-oxides, which are stable intermediates used in further synthetic applications. The steric environment created by the cis-methyl groups can influence the rate and selectivity of such reactions.

The electronic nature of the nitrogen atom is also critical in rearrangement reactions. In the Hofmann-Löffler reaction, the process is initiated by the formation of a nitrogen-centered radical cation from an N-halogenated precursor under acidic conditions. wikipedia.org The subsequent intramolecular hydrogen abstraction is a direct consequence of the reactivity of this nitrogen radical.

Furthermore, the nucleophilicity of the nitrogen can be modulated by attaching electron-withdrawing or electron-donating groups. Attaching a Boc (tert-butyloxycarbonyl) group, as seen in mechanistic studies of rearrangements, significantly alters the electronic properties, making the nitrogen non-nucleophilic and enabling different reaction pathways, such as the Curtius rearrangement. acs.orgnih.gov The basicity of the pyrrolidine nitrogen also allows it to be protonated or to act as a ligand for metal catalysts, an application seen in the synthesis of its hydrochloride salt for use in forming transition metal complexes for catalysis. arborpharmchem.com The stereoelectronic effects arising from the interaction of the nitrogen's lone pair with adjacent bonds and substituents play a subtle but important role in controlling the conformational preferences and, consequently, the reactivity of the entire molecule.

Applications of Pyrrolidine, 2,4 Dimethyl , Cis in Advanced Organic Synthesis and Catalysis

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The unique stereochemistry of cis-2,4-dimethylpyrrolidine makes it a critical component in the design of chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereoselectivity of reactions.

Role in Metal-Catalyzed Asymmetric Reactions

Derivatives of cis-2,4-dimethylpyrrolidine have been successfully employed as chiral ligands in a variety of metal-catalyzed asymmetric reactions. These ligands create a specific chiral pocket around the metal, influencing the trajectory of incoming substrates and leading to the preferential formation of one enantiomer over the other. For instance, rhodium complexes incorporating chiral phosphine (B1218219) ligands derived from pyrrolidines are utilized in the asymmetric hydrogenation of prochiral olefins, a key transformation in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

The stereoelectronic properties of these ligands are finely tunable by modifying the substituents on the pyrrolidine (B122466) ring and the coordinating atoms. This adaptability allows for the optimization of catalysts for specific reactions, enhancing both reactivity and enantioselectivity. The C2-symmetry often inherent in ligands derived from cis-2,4-dimethylpyrrolidine simplifies the analysis of the catalytic cycle and the prediction of the stereochemical outcome. nih.gov

Development of cis-2,4-Dimethylpyrrolidine-Derived Chiral Ligands and their Performance

The synthesis of chiral ligands derived from cis-2,4-dimethylpyrrolidine has been an active area of research. A variety of these ligands have been prepared and successfully applied in asymmetric hydroamination reactions catalyzed by yttrium. lookchem.com The performance of these ligands is often evaluated by the enantiomeric excess (ee) of the product, which quantifies the degree of stereoselectivity achieved. High enantioselectivities are crucial in the synthesis of pharmaceuticals, where only one enantiomer may possess the desired therapeutic effect.

The development of these ligands often involves modular synthetic routes, allowing for the systematic variation of steric and electronic properties to fine-tune the catalyst's performance for a specific transformation.

Enantioselective Induction in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high enantioselectivity is a cornerstone of modern organic synthesis. organic-chemistry.orgrsc.orgnih.gov Chiral ligands derived from cis-2,4-dimethylpyrrolidine have played a significant role in advancing this field. In palladium-catalyzed asymmetric allylic alkylation, for example, these ligands can effectively control the stereochemistry of the newly formed C-C bond.

Similarly, in the realm of C-X bond formation, these ligands have been instrumental in the development of enantioselective reactions such as the amination and etherification of allylic substrates. The ability to form these bonds asymmetrically is of great importance in the synthesis of biologically active molecules and functional materials.

Organocatalytic Applications of cis-2,4-Dimethylpyrrolidine and its Derivatives

In addition to their role in metal catalysis, cis-2,4-dimethylpyrrolidine and its derivatives have emerged as powerful organocatalysts. Organocatalysis offers a complementary approach to metal catalysis, often utilizing milder reaction conditions and avoiding the use of potentially toxic and expensive heavy metals.

Enamine Catalysis and its Stereoselectivity

A key application of cis-2,4-dimethylpyrrolidine in organocatalysis is through enamine catalysis. rsc.orgethz.ch In this mode of activation, the secondary amine of the pyrrolidine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. The chiral environment provided by the cis-2,4-dimethyl substitution pattern on the pyrrolidine ring directs the subsequent reaction of the enamine with an electrophile, leading to the formation of a chiral product with high stereoselectivity. nih.gov

The stereochemical outcome of these reactions is highly dependent on the geometry of the enamine intermediate and the steric interactions in the transition state. The rigid conformation of the cis-2,4-dimethylpyrrolidine ring plays a crucial role in establishing a well-defined transition state, thereby enabling high levels of enantiocontrol. nih.gov This strategy has been successfully applied to a wide range of asymmetric transformations, including aldol (B89426) and Michael reactions.

Synergistic Catalysis Involving Pyrrolidine, 2,4-dimethyl-, cis- Components

Synergistic catalysis, where two or more catalysts work in concert to promote a single transformation, has emerged as a powerful strategy for the development of new and efficient chemical reactions. nih.govresearchgate.net Derivatives of cis-2,4-dimethylpyrrolidine have been employed as organocatalytic components in synergistic catalytic systems.

In a typical scenario, the pyrrolidine-based organocatalyst activates one substrate through enamine formation, while a second catalyst, often a transition metal complex or a Lewis acid, activates the other reaction partner. soton.ac.ukmdpi.com This dual activation strategy can lead to enhanced reactivity and selectivity that is not achievable with either catalyst alone. For example, the combination of enamine catalysis with transition metal catalysis has enabled the development of novel enantioselective C-C bond-forming reactions. soton.ac.uk This approach allows for the independent optimization of both catalytic cycles, providing a high degree of control over the reaction outcome.

Influence of cis-Stereochemistry on Catalytic Efficiency and Stereocontrol

The rigid, non-planar structure of the pyrrolidine ring, combined with the specific spatial arrangement of substituents, profoundly impacts its application in asymmetric catalysis. In the case of "Pyrrolidine, 2,4-dimethyl-, cis-", the cis-relationship between the two methyl groups at the C2 and C4 positions is a critical determinant of catalytic efficiency and the stereochemical outcome of reactions. This stereochemistry creates a distinct concave chiral environment that can effectively shield one face of the reactive intermediate, thereby directing the approach of incoming reagents and leading to high levels of stereocontrol.

In organocatalysis, where pyrrolidine derivatives are frequently used to activate substrates through the formation of transient enamines or iminium ions, the cis-2,4-dimethyl substitution pattern plays a crucial role. For instance, in Michael additions of aldehydes to nitroolefins, the cis-stereochemistry of the catalyst dictates the facial selectivity of the enamine attack on the electrophile. The methyl groups act as steric directors, blocking one enantiotopic face of the enamine intermediate, which forces the electrophile to approach from the less hindered side. This leads to the preferential formation of one enantiomer of the product. The first synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts demonstrated their successful application in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields and high enantioselectivity. rsc.org

Furthermore, the stereoselectivity of catalytic reactions involving pyrrolidine derivatives can be finely tuned by altering reaction conditions. Research on zirconium-catalyzed cyclization reactions has shown that while dilute conditions and higher temperatures favor the formation of the cis-pyrrolidine isomer, higher substrate concentrations and lower temperatures can favor the trans isomer. acs.org This tunability highlights the delicate interplay between the catalyst's inherent stereochemistry and the reaction environment in achieving desired stereochemical outcomes.

Copper-promoted intramolecular aminooxygenation of alkenes provides another example of how cis-stereochemistry is favored. In the synthesis of 2,5-disubstituted pyrrolidines, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of the cis-isomer with high diastereomeric ratios. nih.gov This high degree of cis stereoselectivity is rationalized by a mechanism involving a chair-like transition state during the syn-aminocupration step, which minimizes steric interactions and leads to the observed product. nih.gov

The following table summarizes the diastereomeric ratios achieved in the synthesis of disubstituted pyrrolidines under different catalytic systems, underscoring the influence of the synthetic method on stereochemical control.

Reaction TypeCatalyst/PromoterSubstrate TypeDiastereomeric Ratio (cis:trans)Yield (%)Reference
Zirconium-Catalyzed Cyclization{S-1}Zr(NMe2)2Diallyl amineFavors cis at high temp/dilute cond.- acs.org
Copper-Promoted AminooxygenationCopper(II)α-Substituted 4-pentenyl sulfonamide>20:176-97 nih.gov
Rhodium-Catalyzed Hydrogenation5% Rh/Al2O32,5-dimethylpyrrolePredominantly cis70 researchgate.net

This table is interactive. Click on the headers to sort the data.

Role as a Chiral Building Block for Complex Molecular Architectures

The enantiopure form of "Pyrrolidine, 2,4-dimethyl-, cis-" serves as a valuable chiral building block, or chiron, for the synthesis of complex molecular targets. Its well-defined three-dimensional structure allows for the transfer of chirality to a new, more complex molecule, making it a powerful tool in the stereoselective synthesis of natural products and pharmaceutically active compounds.

The rigid framework of cis-disubstituted pyrrolidines is particularly well-suited for the construction of intricate polycyclic systems, such as azatriquinanes. Azatriquinanes are polycyclic amines containing a central nitrogen atom at a bridgehead position, forming a rigid, bowl-shaped structure. researchgate.netbeilstein-journals.org These compounds are of interest as ligands for metal complexes and as platforms for creating molecules with specific three-dimensional orientations. researchgate.netbeilstein-journals.org

A key strategy for synthesizing these complex architectures involves using enantiopure cis-2,5-disubstituted pyrrolidines as the foundational chiral scaffold. Research has demonstrated a novel one-pot tandem cyclization of enantiopure asymmetric cis-2,5-disubstituted pyrrolidines to generate chiral 10-heteroazatriquinane derivatives. researchgate.netbeilstein-journals.org In this process, the pre-existing stereocenters on the pyrrolidine ring direct the formation of the new stereocenters during the cyclization cascade, leading to a product with a well-defined absolute configuration. The structure and configuration of these newly formed chiral 10-heteroazatriquinanes have been unequivocally confirmed by X-ray single-crystal diffraction analysis. researchgate.netbeilstein-journals.org

While the direct synthesis of azatriquinanes from "Pyrrolidine, 2,4-dimethyl-, cis-" is not explicitly detailed in the cited literature, the successful use of analogous cis-2,5-disubstituted pyrrolidines establishes a clear proof of principle. researchgate.netbeilstein-journals.orgresearchgate.net The cis-stereochemistry is crucial for pre-organizing the reactive functionalities in a spatial arrangement that facilitates the multiple bond-forming events required to construct the fused five-membered rings of the azatriquinane core.

The table below illustrates the starting materials and resulting complex heterocyclic structures synthesized from cis-disubstituted pyrrolidines.

Starting Pyrrolidine DerivativeReagentsResulting Polycyclic SystemReference
Enantiopure asymmetric cis-2,5-disubstituted pyrrolidineHC(OCH3)3, NH4BF4Chiral 10-heteroazatriquinane researchgate.netbeilstein-journals.org

This table is interactive. Click on the headers to sort the data.

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in pharmaceutical research. colab.ws This approach relies on screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. There is a growing consensus that successful fragment libraries should contain a high degree of three-dimensionality, as molecules with greater spatial complexity are more likely to exhibit novel binding modes and improved pharmacological properties compared to the flat, aromatic compounds that have traditionally dominated screening collections. colab.ws

"Pyrrolidine, 2,4-dimethyl-, cis-" and its derivatives are ideal candidates for inclusion in such 3D fragment libraries. colab.ws The non-planar nature of the pyrrolidine ring, coupled with the cis-substituents, provides a defined and rigid three-dimensional shape. This is in stark contrast to the largely two-dimensional character of many commercially available fragment libraries.

Researchers have designed and synthesized collections of 3D fragments based on disubstituted pyrrolidine and piperidine (B6355638) cores to populate under-represented areas of chemical space. colab.ws A key aspect of this work involves computational analysis, such as using Principal Moments of Inertia (PMI) plots, to assess the shape and conformational diversity of potential fragments before their synthesis. colab.ws The synthesis of a cis-2,4-disubstituted pyrrolidine fragment was achieved through a stereoselective reduction of an enamine, followed by functional group interconversions. colab.ws These fragments are designed with synthetic handles, such as a secondary amine, to allow for their future elaboration into more potent and selective drug candidates. colab.ws

The inclusion of fragments like "Pyrrolidine, 2,4-dimethyl-, cis-" in screening libraries enhances their structural and shape diversity, increasing the probability of identifying novel hits against challenging drug targets. colab.ws

The following table outlines key design criteria for 3D fragment libraries that incorporate pyrrolidine scaffolds.

Design CriterionDescriptionRationaleReference
3D Shape DiversityFragments should possess non-planar structures, analyzed by methods like PMI plots.To explore novel chemical space and binding interactions beyond flat, aromatic systems. colab.ws
Physicochemical PropertiesAdherence to "rule-of-three" guidelines (e.g., MW < 300 Da, cLogP < 3).To ensure fragments have properties suitable for efficient binding and subsequent optimization. colab.ws
Synthetic TractabilityInclusion of functional groups (e.g., secondary amines) for straightforward chemical modification.To facilitate the rapid elaboration of initial fragment hits into more potent lead compounds. colab.ws
Conformational DiversityConsideration of accessible conformers to understand the full range of shapes a fragment can adopt.To provide a more complete picture of the fragment's potential interactions with a target. colab.ws

This table is interactive. Click on the headers to sort the data.

Advanced Analytical Methodologies for Pyrrolidine, 2,4 Dimethyl , Cis

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purification of chemical compounds. For chiral molecules like cis-2,4-dimethylpyrrolidine, specific chromatographic techniques are indispensable for both purity assessment and the critical determination of enantiomeric composition.

Since cis-2,4-dimethylpyrrolidine is a chiral molecule, it exists as a pair of enantiomers, (2R,4S)-2,4-dimethylpyrrolidine and (2S,4R)-2,4-dimethylpyrrolidine. These enantiomers possess identical physical properties, making their separation impossible by standard chromatographic methods. sigmaaldrich.com Chiral chromatography is the definitive technique for separating these enantiomers and quantifying their relative amounts, a measure known as enantiomeric excess (ee). uma.esheraldopenaccess.us

The separation is achieved by using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sigmaaldrich.comntu.edu.sg The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. sigmaaldrich.comntu.edu.sg Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and cyclodextrin-based columns are commonly employed for this purpose. sigmaaldrich.comntu.edu.sg The choice of mobile phase and column temperature is optimized to achieve baseline separation of the enantiomeric peaks. nih.gov Detectors like UV-Vis, Circular Dichroism (CD), or mass spectrometry can be coupled with the chromatograph for detection and quantification. uma.esheraldopenaccess.us The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram.

Table 1: Key Aspects of Chiral Chromatography for cis-2,4-dimethylpyrrolidine

ParameterDescriptionRelevance
Technique Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC)Separates the (2R,4S) and (2S,4R) enantiomers.
Stationary Phase Chiral Stationary Phase (e.g., derivatized cyclodextrin (B1172386) or polysaccharide)Creates a chiral environment for differential interaction with enantiomers. sigmaaldrich.comntu.edu.sg
Mobile Phase Varies (e.g., hexane/isopropanol for normal phase HPLC)Optimized to maximize resolution between enantiomeric peaks. nih.gov
Detection UV, Circular Dichroism (CD), Mass Spectrometry (MS)Quantifies the amount of each separated enantiomer. heraldopenaccess.us
Primary Outcome Enantiomeric Excess (ee) determinationMeasures the optical purity of the sample. heraldopenaccess.us

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z). nist.gov It is a fundamental tool for assessing the purity of cis-2,4-dimethylpyrrolidine and confirming its identity. In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, which separates it from any impurities based on boiling point and polarity.

The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process fragments the molecule into a unique pattern of charged ions. docbrown.info The mass spectrum of cis-2,4-dimethylpyrrolidine would show a molecular ion peak [M]⁺ corresponding to its molecular weight (99.17 g/mol ), along with a series of fragment ions. docbrown.infofda.gov The fragmentation pattern serves as a "fingerprint" that can be compared against spectral libraries for positive identification. nist.gov The purity of the sample is determined by the relative area of the main peak in the gas chromatogram.

Table 2: Expected GC-MS Data for cis-2,4-dimethylpyrrolidine

ParameterExpected ResultPurpose
Molecular Formula C₆H₁₃NConfirmed by HRMS, supported by MS. fda.gov
Molecular Weight 99.17The m/z of the molecular ion peak [M]⁺. fda.gov
Retention Time Specific to GC conditionsUsed for identification and purity assessment.
Fragmentation Pattern Characteristic ions from C-C and C-N bond cleavageProvides structural confirmation and a "fingerprint" for identification. docbrown.info

High-Resolution Spectroscopic Techniques for Detailed Structural Analysis

While chromatography assesses purity and separates enantiomers, high-resolution spectroscopy provides definitive information about the molecular structure, including atom connectivity and stereochemistry.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules. longdom.orgnumberanalytics.com A suite of 2D NMR experiments is used to unambiguously determine the connectivity and, crucially, the cis relative stereochemistry of the two methyl groups on the pyrrolidine (B122466) ring. longdom.orgipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orgprinceton.edu For cis-2,4-dimethylpyrrolidine, COSY would show correlations between H-2 and its adjacent protons on C-3, and between H-4 and its neighboring protons on C-3 and C-5. It helps to trace the proton network within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. princeton.educolumbia.edu It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum based on the known ¹H NMR assignments. For example, it would link the methyl proton signals to the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds. princeton.educolumbia.edu This is vital for piecing together the molecular skeleton. For instance, it would show a correlation from the protons of the C-2 methyl group to both C-2 and C-3 of the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the key experiment for determining relative stereochemistry. ipb.pte-bookshelf.de It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For cis-2,4-dimethylpyrrolidine, a critical NOESY cross-peak would be observed between the protons of the methyl group at C-2 and the protons of the methyl group at C-4. This spatial proximity confirms that they are on the same face of the pyrrolidine ring, defining the cis configuration.

Table 3: Application of 2D NMR for Structural Elucidation of cis-2,4-dimethylpyrrolidine

2D NMR ExperimentInformation ProvidedExpected Key Correlations
COSY ¹H-¹H connectivity (through-bond)H-2 ↔ H-3; H-4 ↔ H-3; H-4 ↔ H-5
HSQC ¹H-¹³C one-bond correlationsC2-H2 ↔ H2; C4-H4 ↔ H4; C2-CH₃ ↔ H(CH₃)
HMBC ¹H-¹³C long-range correlations (2-3 bonds)H(C2-CH₃) ↔ C2, C3; H2 ↔ C3, C5
NOESY ¹H-¹H spatial proximity (through-space)H(C2-CH₃) ↔ H(C4-CH₃); H2 ↔ H(C2-CH₃)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. whiterose.ac.uk This precision allows for the determination of the exact elemental formula of a compound. For cis-2,4-dimethylpyrrolidine, HRMS would be used to confirm its molecular formula as C₆H₁₃N. fda.gov By measuring the mass with high accuracy (e.g., 99.1048), it can be distinguished from other potential elemental compositions that might have the same nominal mass (e.g., C₅H₉O, nominal mass 99). This technique is a definitive method for confirming the elemental composition and serves as a crucial piece of evidence in the compound's characterization.

Integration of Computational and Experimental Data for Enhanced Structural Elucidation and Characterization

Modern structural analysis often integrates experimental data with computational chemistry to achieve a higher level of confidence in structural and stereochemical assignments. acs.org For cis-2,4-dimethylpyrrolidine, computational methods like Density Functional Theory (DFT) can be employed to model its three-dimensional structure. researchgate.net

These calculations can predict the lowest energy conformation of the molecule and can also be used to calculate theoretical NMR chemical shifts and coupling constants. By comparing the experimentally measured NMR data with the computationally predicted values, the proposed structure can be further validated. For example, a strong correlation between the experimental and calculated ¹H and ¹³C chemical shifts would provide powerful evidence supporting the assigned structure and its cis stereochemistry. This integrated approach is particularly valuable for resolving ambiguities that may arise from experimental data alone.

Future Research Directions and Emerging Paradigms in Cis 2,4 Dimethylpyrrolidine Chemistry

Exploration of Novel, Sustainable, and Scalable Synthetic Routes

The development of practical and scalable methods for synthesizing enantiomerically pure cis-2,4-dimethylpyrrolidine and its derivatives is a cornerstone of future research. While classical approaches have been established, the focus is shifting towards more sustainable and efficient strategies.

One promising avenue is the use of continuous flow protocols. A recent study demonstrated the construction of an α-chiral pyrrolidine (B122466) library in high yields (up to 87%) and excellent diastereoselectivity within a mere 150 seconds using a continuous flow system. rsc.org This methodology not only offers rapid and cost-effective access to these compounds but also boasts a throughput of 7.45 g/h, highlighting its potential for large-scale industrial applications. rsc.org

Furthermore, research into novel catalytic systems for pyrrolidine synthesis is ongoing. For example, a vanadium-promoted reductive cyclization of enamides has been shown to be a mild, fast, and highly selective method for constructing pyrrolidine derivatives. acs.org This approach is operationally simple and demonstrates a broad substrate scope, including those with medicinally relevant heterocyclic arenes. acs.orgnih.gov The development of such atom-economical and efficient processes, like the iridium-catalyzed successive reductive amination of diketones with aromatic amines, which uses formic acid as a hydrogen source, represents a significant step towards sustainable chemical manufacturing. mdpi.com

Future efforts will likely focus on:

Biocatalysis: Employing enzymes to achieve highly stereoselective syntheses under mild conditions.

Photoredox Catalysis: Utilizing light to drive novel bond-forming reactions for pyrrolidine ring construction.

Electrosynthesis: Using electricity to promote cleaner and more efficient synthetic transformations.

Design and Development of Next-Generation Chiral Catalysts and Ligands Based on the cis-2,4-Dimethylpyrrolidine Scaffold

The cis-2,4-dimethylpyrrolidine framework is a privileged structure in asymmetric catalysis. Its rigid conformation and the stereodirecting influence of the methyl groups make it an excellent building block for chiral catalysts and ligands.

The pyrrolidine motif is central to the field of aminocatalysis, which was recognized with the 2021 Nobel Prize in Chemistry. nih.gov Organocatalysts derived from cis-2,4-dimethylpyrrolidine and other substituted pyrrolidines have been successfully applied in a wide range of enantioselective transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. rsc.orgmdpi.com For instance, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated excellent yields (up to 91%) and enantioselectivities (up to >99% ee) in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org

The development of novel chiral ligands for metal-catalyzed reactions is another active area of research. Pyrrolidine-based phosphoramidite (B1245037) ligands have shown great promise in palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane with imines, affording chiral pyrrolidines with high yields and enantioselectivities. nih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalyst performance for specific reactions.

Future research in this area will likely involve:

High-Throughput Screening: Rapidly evaluating large libraries of cis-2,4-dimethylpyrrolidine-based catalysts and ligands to identify optimal candidates for new reactions.

Supramolecular Catalysis: Incorporating the cis-2,4-dimethylpyrrolidine scaffold into more complex, self-assembled catalytic systems.

Dual Catalysis: Combining cis-2,4-dimethylpyrrolidine-based organocatalysts with metal catalysts to enable novel and challenging transformations.

Advanced Computational Modeling for Predictive Structure-Reactivity Relationships and Rational Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chiral catalysts and for the rational design of new ones. Density Functional Theory (DFT) calculations are routinely used to investigate reaction mechanisms, elucidate the origins of stereoselectivity, and predict the efficacy of new catalyst designs.

For example, computational studies on proline-catalyzed aldol reactions have provided detailed insights into the transition state geometries and the subtle structural features of the catalyst that govern the stereochemical outcome. researchgate.net This knowledge is crucial for the rational design of more effective proline-based catalysts. Similarly, DFT calculations have been employed to understand the diastereoselectivity of iron-catalyzed C-H amination reactions for the synthesis of disubstituted pyrrolidines, guiding the systematic design of catalysts with improved performance. nih.gov

Data-driven approaches are also emerging as a powerful tool in catalyst development. nih.gov By combining experimental data with computational descriptors, it is possible to build statistical models that can predict the enantioselectivity of a catalyst for a given reaction. nih.govnih.govacs.org These models can then be used to identify promising new catalyst structures from a virtual library, significantly accelerating the discovery process. nih.gov A recent study highlighted the power of data science in exploring mechanistic hypotheses in asymmetric hydrogen-bond donor catalysis, providing a prediction platform applicable to future reaction optimization. nih.govnih.govacs.org

The future of computational modeling in this field will likely see:

Machine Learning and Artificial Intelligence: The development of more sophisticated predictive models based on large datasets of experimental and computational results.

Dynamic Simulations: Using molecular dynamics to study the conformational flexibility of catalysts and their interactions with substrates in solution.

Multi-scale Modeling: Combining different levels of theory to accurately model complex catalytic systems, from the electronic structure of the active site to the bulk properties of the solvent.

Integration of cis-2,4-Dimethylpyrrolidine Derivatives in the Design of Functional Materials

The unique structural and stereochemical properties of cis-2,4-dimethylpyrrolidine make it an attractive building block for the design of novel functional materials. While this area is still in its nascent stages, there are several promising directions for future research.

One potential application is in the development of chiral polymers and porous materials. The incorporation of enantiomerically pure cis-2,4-dimethylpyrrolidine units into a polymer backbone or a metal-organic framework (MOF) could impart chirality to the material, making it useful for applications such as chiral separations, asymmetric catalysis, and sensing.

Another emerging area is the use of pyrrolidine derivatives in the development of "smart" materials that respond to external stimuli. For example, the pH-responsive nature of the pyrrolidine nitrogen could be exploited to create materials that change their properties, such as swelling or drug release, in response to changes in the local environment.

Furthermore, bio-organic chemistry offers a platform for creating innovative materials by harnessing biomolecules. The integration of cis-2,4-dimethylpyrrolidine derivatives with biological macromolecules could lead to the development of novel biomaterials with applications in tissue engineering and drug delivery.

Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Scientific Fields

The future of cis-2,4-dimethylpyrrolidine chemistry will be shaped by increasing collaboration between organic chemists and researchers in other scientific disciplines. The interface of organic chemistry with fields such as biology, materials science, and data science is a particularly rich area for discovery.

In the realm of chemical biology, cis-2,4-dimethylpyrrolidine derivatives will continue to be important tools for probing and modulating biological processes. The development of new pyrrolidine-based inhibitors of enzymes like neuronal nitric oxide synthase is a prime example of this interdisciplinary approach. nih.gov

The convergence of organic synthesis with materials science will drive the creation of new functional materials with tailored properties, as discussed in the previous section. The ability to precisely control the three-dimensional structure of these materials at the molecular level, using building blocks like cis-2,4-dimethylpyrrolidine, will be key to their success.

Finally, the integration of data science and machine learning into the workflow of organic synthesis is set to revolutionize the way we discover and develop new molecules and reactions. nih.gov The creation of comprehensive databases of organocatalysts and their properties will enable the development of powerful predictive models that can guide the design of next-generation catalysts based on the cis-2,4-dimethylpyrrolidine scaffold. rsc.org

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for distinguishing cis-2,4-dimethylpyrrolidine from its trans isomer?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H NMR, is critical. For cis-2,4-dimethylpyrrolidine, the chemical shifts of the H2 and H'2 protons differ significantly (Δδ ≈1.22 ppm), while in the trans isomer, these shifts are nearly identical. Additionally, Nuclear Overhauser Effect (NOE) experiments can confirm spatial proximity between protons on the same face of the pyrrolidine ring. For example, a larger NOE between H1 and the 4-methyl group supports the cis configuration .

Q. What synthetic routes yield cis-2,4-dimethylpyrrolidine with high diastereoselectivity?

  • Answer : Radical cyclization methods using precursors like N-tosylated amines have shown promise. For instance, unprotected radical precursors cyclize to favor the trans isomer, while protected precursors (e.g., N-tosylated) favor the cis isomer. Adjusting reaction conditions (e.g., solvent, temperature) can further optimize selectivity. Yields for cis isomers typically range from 35–50% under optimized protocols .

Q. How do steric and electronic effects influence the stability of cis-2,4-dimethylpyrrolidine?

  • Answer : Methyl groups at the 2- and 4-positions introduce steric hindrance, destabilizing boat conformations and favoring chair-like conformations. Electron-withdrawing substituents on the pyrrolidine ring can alter the trans/cis equilibrium by stabilizing n→π* interactions between adjacent amide bonds, as observed in proline derivatives .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing cis-2,4-dimethylpyrrolidine in flow chemistry?

  • Answer : DoE frameworks (e.g., MODDE Pro) allow systematic variation of factors like residence time (0.5–3.5 min), temperature (30–70°C), and pyrrolidine equivalents (2–10). Response variables (e.g., product yield, impurity profiles) are modeled statistically to identify optimal conditions. For example, higher temperatures and shorter residence times may suppress side reactions in SNAr pathways .

Q. How should researchers resolve contradictions in NOE data when assigning stereochemistry to cis-2,4-dimethylpyrrolidine derivatives?

  • Answer : Conflicting NOE results (e.g., Watanabe et al. reporting a 13% NOE between H1 and 4-methyl in trans isomers) may arise from conformational flexibility or experimental artifacts. Validate assignments by cross-referencing 1H^1H NMR shift differences (e.g., Δδ H2/H'2 >1 ppm for cis isomers) and coupling constants. Independent synthesis of both isomers for direct comparison is recommended .

Q. What analytical strategies quantify cis-2,4-dimethylpyrrolidine in complex mixtures (e.g., reaction byproducts)?

  • Answer : High-Performance Liquid Chromatography (HPLC) with chiral columns or reverse-phase systems (C18) can separate isomers. Calibration curves using pure standards are essential for quantification. For kinetic studies, inline HPLC coupled with flow reactors enables real-time monitoring of isomer ratios .

Q. How do pyrrolidine derivatives like cis-2,4-dimethylpyrrolidine affect xenon hydrate equilibrium conditions?

  • Answer : In xenon hydrate studies, pyrrolidine acts as a thermodynamic inhibitor, shifting equilibrium curves to lower temperatures or higher pressures. For example, 5 wt% pyrrolidine raises the equilibrium pressure by ~0.2 MPa at 275 K compared to pure water, likely due to disrupted hydrogen bonding in the hydrate lattice .

Methodological Notes

  • Data Interpretation : Always validate stereochemical assignments using multiple techniques (e.g., NMR, X-ray crystallography) to avoid misassignments .
  • Experimental Design : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions and ensure rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.